2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid is a compound that features a thiazole ring substituted with difluoroacetic acid Thiazole rings are known for their diverse biological activities and are found in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the thiazole ring and the difluoroacetic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive thiazole ring.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The difluoroacetic acid moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
2-(2-Aminothiazol-4-yl)acetic acid: Another thiazole derivative with different functional groups.
2-(1,3-Benzothiazol-2-yl)acetic acid: Features a benzothiazole ring instead of a simple thiazole ring
Uniqueness: The combination of the thiazole ring and difluoroacetic acid moiety provides a distinct chemical profile that can be leveraged in various scientific and industrial applications .
Properties
Molecular Formula |
C5H3F2NO2S |
---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
2,2-difluoro-2-(1,2-thiazol-3-yl)acetic acid |
InChI |
InChI=1S/C5H3F2NO2S/c6-5(7,4(9)10)3-1-2-11-8-3/h1-2H,(H,9,10) |
InChI Key |
YKUKUAHZKWDUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSN=C1C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.